molecular formula C13H12N2O4 B085536 Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- CAS No. 13410-72-5

Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)-

Cat. No. B085536
CAS RN: 13410-72-5
M. Wt: 260.24 g/mol
InChI Key: JFMSMXJCEBXCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- is an organic compound that has been extensively studied in the field of scientific research. It is commonly referred to as "ENFM" and is a member of the furfural family of compounds. ENFM has been found to have a variety of potential applications in the field of medicinal chemistry, including as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.

ENFM can be synthesized through a multi-step process involving the reaction of furfural with ethylamine and nitromethane. This reaction results in the formation of a Schiff base, which can then be reduced to form ENFM. The synthesis of ENFM requires careful control of reaction conditions and the use of specialized equipment to ensure the purity of the final product.

Scientific research application

ENFM has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. ENFM has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, ENFM has been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of action

The mechanism of action of ENFM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. ENFM has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, ENFM has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and physiological effects

ENFM has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, ENFM has been shown to exhibit antioxidant and anti-inflammatory properties. ENFM has also been found to have a positive effect on cognitive function and memory in animal models.

Advantages and limitations for lab experiments

One of the main advantages of using ENFM in lab experiments is its potent anti-cancer activity. ENFM has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using ENFM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future directions

There are many potential future directions for research on ENFM. One area of focus could be the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further research could be conducted to better understand the mechanism of action of ENFM and to identify potential targets for therapeutic intervention. Finally, ENFM could be further investigated as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases.

properties

CAS RN

13410-72-5

Product Name

Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)-

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H12N2O4/c1-2-18-11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)15(16)17/h3-9H,2H2,1H3

InChI Key

JFMSMXJCEBXCJW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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